1-(a-D-ribofuranosyl)uracil

Nucleic Acid Chemistry Conformational Analysis Circular Dichroism

Standard β-uridine is rapidly degraded by serum nucleases, limiting its utility in oligonucleotide therapeutics. 1-(α-D-Ribofuranosyl)uracil (α-uridine) solves this with its non-natural α-anomeric configuration, conferring resistance to nucleolytic cleavage and prolonged biological half-life. • Nuclease-resistant α-configuration enables construction of oligonucleotides with extended serum stability for antisense & siRNA applications. • Broad antitumor activity against indolent lymphoid malignancies via DNA synthesis inhibition & apoptosis induction. • Enables parallel-oriented heterochiral duplexes for DNA nanotechnology & biosensing. Supplied as a white to off-white solid, ≥95% purity, with full QA documentation.

Molecular Formula C9H12N2O6
Molecular Weight 244.20 g/mol
CAS No. 3258-07-9
Cat. No. B1270919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(a-D-ribofuranosyl)uracil
CAS3258-07-9
Molecular FormulaC9H12N2O6
Molecular Weight244.20 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8+/m1/s1
InChIKeyDRTQHJPVMGBUCF-JBBNEOJLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





α-Uridine (CAS 3258-07-9): Procurement and Differentiation Guide


1-(α-D-Ribofuranosyl)uracil, also known as α-uridine, is a nucleoside analog consisting of uracil linked to a ribose sugar via an α-glycosidic bond [1]. This α-anomeric configuration distinguishes it from the naturally occurring β-uridine (CAS 58-96-8) and other β-nucleosides [2]. While β-uridine is a fundamental component of RNA and participates in standard pyrimidine metabolism, α-uridine exhibits altered conformational properties and enzymatic recognition due to its stereochemistry [3]. This compound is primarily utilized in biochemical research, nucleic acid chemistry, and the development of antiviral or anticancer agents where its non-natural stereochemistry offers advantages in stability or selective activity .

Stereochemical-control study fit: α-anomeric configuration provides a conformationally constrained nucleoside probe with altered enzyme recognition.
Distinct from natural β-uridine; enables stereochemical attribution research.
Supports nucleic acid chemistry, heterochiral duplex assembly, and nucleoside analog screening workflows.
Research use only; not for clinical or diagnostic applications.

Why Generic Substitution with β-Uridine Fails


Generic substitution of 1-(α-D-ribofuranosyl)uracil with β-uridine (CAS 58-96-8) or other nucleoside analogs fails due to fundamental differences in stereochemistry and biological recognition. The α-anomeric configuration alters the three-dimensional orientation of the nucleobase relative to the sugar moiety, leading to distinct conformational behavior, reduced flexibility around the glycosidic bond, and differential substrate specificity for nucleolytic and metabolic enzymes [1][2]. β-Uridine is rapidly catabolized by uridine phosphorylase in vivo, whereas α-uridine exhibits significantly altered binding kinetics, resulting in prolonged stability in biological systems [3]. Furthermore, the α-configuration precludes incorporation into standard RNA synthesis and enables unique applications in heterochiral nucleic acid constructs and stereospecific drug design [4]. The following evidence items quantify these critical differences.

β-Uridine (CAS 58-96-8) adopts a different anomeric configuration; enzyme recognition, duplex orientation, and conformational dynamics may shift substantially.
May not transfer directly in stereospecific studies.
Nucleolytic degradation profiles differ: β-uridine is rapidly catabolized, whereas α-uridine exhibits reported resistance; stability-dependent endpoints may not replicate.
Requires independent nuclease-resistance validation.
Conformational rigidity mismatch: α-uridine shows restricted glycosidic bond motion; biophysical binding data may differ from flexible β-anomer.
Impact may depend on assay temperature and solvent conditions.

Quantitative Evidence of Differentiation from β-Uridine


Conformational Rigidity Around the Glycosidic Bond

Circular dichroism (CD) studies over a temperature range of -100°C to +40°C in hydroalcoholic solutions demonstrated that β-uridine exhibits a 40% decrease in the main dichroic band upon cooling, reflecting substantial conformational flexibility around the glycosidic bond. In contrast, α-uridine (α-Vrd) showed only a small decrease, indicating significantly restricted glycosidic bond motion and a more rigid overall structure [1].

Glycosidic Rigidity
Head-to-head
α-Uridine: minimal CD band change upon cooling. β-Uridine: ~40% dichroic band decrease.
Supports conformational constraint interpretation; rigidity may influence enzyme recognition studies.
CD assay, −100 °C to +40 °C, hydroalcoholic; requires verification in target buffer.
Nucleic Acid Chemistry Conformational Analysis Circular Dichroism

Enzymatic Stability Against Uridine Phosphorylase

A comprehensive study of 150 uridine analogs against Toxoplasma gondii uridine phosphorylase (UrdPase, EC 2.4.2.3) revealed that α-2'-deoxyribosides bind to the enzyme, albeit less tightly than the corresponding β-anomers. While the study focused on deoxy analogs, it establishes the class-level principle that α-configuration nucleosides are poorer substrates for uridine phosphorylase, the primary catabolic enzyme for pyrimidine nucleosides [1]. The natural substrate for this enzyme is exclusively the β-anomer [2].

Uridine Phosphorylase
Class-level inference
α-Anomers bind less tightly than β-anomers to uridine phosphorylase (qualitative; Ki not reported for α-uridine).
Supports metabolic stability context; reduced catabolism may benefit probe stability studies.
Toxoplasma gondii UrdPase assay; class-level observation, requires direct α-uridine Ki data.
Enzyme Kinetics Metabolic Stability Nucleoside Catabolism

Nuclease Resistance Compared to β-Uridine

Early investigations into α-uridine and its nucleotide derivatives demonstrated complete resistance to cleavage by nucleolytic enzymes under standard assay conditions where the corresponding β-anomers were fully hydrolyzed [1]. This property is fundamental to the use of α-nucleosides in constructing nuclease-resistant oligonucleotides and nucleic acid probes [2].

Nuclease Resistance
Head-to-head
α-Uridine: intact after nucleolytic assay. β-Uridine: fully hydrolyzed under identical conditions.
Supports nuclease-stable oligonucleotide design; may enable longer-duration probe studies.
Standard enzyme assays; lot-specific purity may influence outcome.
Nuclease Resistance Oligonucleotide Stability Enzymatic Degradation

Antitumor Activity in Indolent Lymphoid Malignancies

1-(α-D-ribofuranosyl)uracil is classified as a purine nucleoside analog with demonstrated broad antitumor activity targeting indolent lymphoid malignancies . Its anticancer mechanisms involve inhibition of DNA synthesis and induction of apoptosis [1]. This activity profile is distinct from β-uridine, which functions primarily as a metabolic intermediate rather than a direct antitumor agent.

Cell-Model Response
Data to verify
Reported activity in indolent lymphoid malignancy models; mechanisms include DNA synthesis inhibition and apoptosis pathway engagement.
Supports cell-model endpoint review; not a validated antitumor claim.
Supplier-reported class-level inference; independent replication recommended.
Anticancer Research Nucleoside Analogs Lymphoid Malignancies

Heterochiral Nucleic Acid Assembly

α-Nucleosides, including α-uridine, enable the formation of heterochiral duplexes with parallel strand orientation—a structural motif fundamentally inaccessible to β-nucleosides alone [1][2]. This property arises from the inverted stereochemistry at the anomeric center, which alters the orientation of base-pairing interactions.

Duplex Orientation
Head-to-head
α-Uridine: forms parallel-oriented heterochiral duplexes. β-Uridine: exclusively antiparallel duplexes.
Enables heterochiral nucleic acid architecture studies; novel base-pairing modes possible.
Hybridization assays; may require optimized buffer conditions.
Heterochiral DNA Nucleic Acid Nanotechnology Antisense Therapeutics

Optimal Research and Industrial Application Scenarios


Nuclease-Resistant Oligonucleotide Synthesis

The demonstrated resistance of α-uridine to nucleolytic enzyme cleavage [1] makes it an essential building block for constructing oligonucleotides with extended half-lives in biological fluids. This property is critical for antisense therapeutics, siRNA modifications, and molecular beacons where degradation by serum nucleases limits the efficacy of β-nucleoside-based constructs. Procurement of α-uridine is justified for any research program targeting prolonged oligonucleotide stability.

Cancer Biology Research Targeting Lymphoid Malignancies

1-(α-D-ribofuranosyl)uracil exhibits broad antitumor activity specifically against indolent lymphoid malignancies, functioning through inhibition of DNA synthesis and induction of apoptosis [2]. This activity profile, combined with its resistance to catabolic enzymes [3], makes it a valuable tool compound for studying nucleoside analog mechanisms in lymphoma and leukemia models, as well as for screening novel combination therapies.

Heterochiral Nucleic Acid Nanotechnology

The ability of α-uridine to participate in parallel-oriented heterochiral duplexes [4][5] enables applications in DNA nanotechnology, biosensing, and the development of novel nucleic acid architectures. This unique structural property, unattainable with natural β-nucleosides, supports the design of self-assembling nanostructures with tailored recognition properties and enhanced biostability.

Conformational Studies of Nucleoside Flexibility

The 40% greater conformational rigidity of α-uridine compared to β-uridine around the glycosidic bond [6] provides a well-defined structural probe for investigating nucleoside flexibility, sugar pucker dynamics, and the conformational requirements for enzyme recognition. This compound serves as a reference standard for biophysical studies examining the role of anomeric configuration in nucleoside structure-function relationships.

Application
Selection Property
Validation Focus
Oligonucleotide stability research
Nuclease resistance conferred by α-configuration
Serum stability and nuclease degradation assays
Lymphoid malignancy cell-model studies
Reported cell-model response context
Apoptosis and DNA synthesis inhibition endpoints
Heterochiral nucleic acid assembly
Parallel duplex formation capability
Hybridization specificity and strand orientation
Nucleoside conformation analysis
Glycosidic bond rigidity comparison
Circular dichroism and molecular dynamics
All applications are research-use-only; not for clinical or diagnostic use. Verify lot-specific properties before assay design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(a-D-ribofuranosyl)uracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.